molecular formula C14H14Cl3N3 B2510321 [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride CAS No. 1423033-68-4

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride

Cat. No.: B2510321
CAS No.: 1423033-68-4
M. Wt: 330.64
InChI Key: SRYVXKSTXFSGOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride typically involves the reaction of 2-chlorobenzaldehyde with o-phenylenediamine to form the benzimidazole ring . This intermediate is then subjected to further reactions to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring is known to bind to various biological macromolecules, modulating their activity and leading to the compound’s observed effects . Pathways involved may include inhibition of microbial growth or modulation of oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the chlorophenyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3.2ClH/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18;;/h1-7,9H,8,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVXKSTXFSGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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